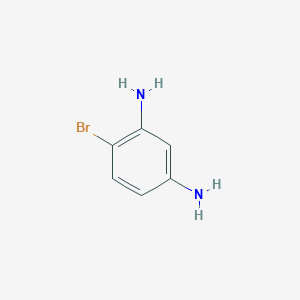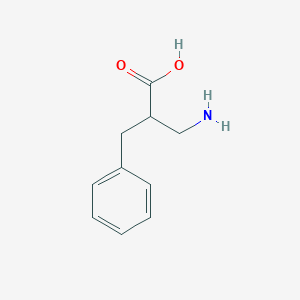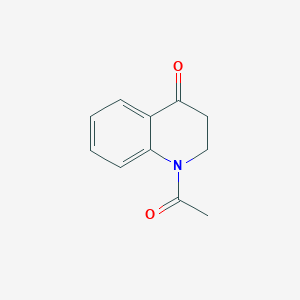![molecular formula C8H7NS B1267150 Benzo[b]thiophen-5-amin CAS No. 20532-28-9](/img/structure/B1267150.png)
Benzo[b]thiophen-5-amin
Übersicht
Beschreibung
Benzo[b]thiophen-5-amine is an organic compound belonging to the heterocyclic class of compounds. It is a derivative of thiophene and is composed of a benzene ring fused to a thiophene ring. It is an aromatic compound which is widely used in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, dyes, and other industrial products.
Wissenschaftliche Forschungsanwendungen
Synthese von multisubstituierten Benzothiophenen
Benzo[b]thiophene werden aus leicht zugänglichen o-Silylaryltriflaten und Alkinylsulfiden in einer einstufigen intermolekularen Reaktion synthetisiert . Diese Synthesemethode wurde zur Herstellung einer Vielzahl von 3-substituierten Benzothiophenen verwendet . Die Synthese verschiedener multisubstituierter Benzothiophenderivate, einschließlich einer pentacyclischen Verbindung, wurde aufgrund der guten Toleranz gegenüber funktionellen Gruppen und vielseitigen C2-Funktionalisierungen erreicht .
Pharmazeutische Wissenschaften
Multisubstituierte Benzothiophene wie Sertaconazol, Raloxifen und DNTT wurden in einer Vielzahl von Forschungsfeldern eingesetzt, darunter pharmazeutische Wissenschaften . Diese Verbindungen haben sich als biologisch aktive Verbindungen gezeigt und spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Materialchemie
Benzothiophene haben auch in der Materialchemie Anwendungen gefunden . Sie werden bei der Weiterentwicklung organischer Halbleiter eingesetzt .
Organische Feldeffekttransistoren (OFETs)
Thiophen-vermittelte Moleküle spielen eine prominente Rolle bei der Herstellung organischer Feldeffekttransistoren (OFETs) .
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden bei der Herstellung organischer Leuchtdioden (OLEDs) verwendet .
Safety and Hazards
Zukünftige Richtungen
Benzo[b]thiophenes have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as organic photoelectric materials and organic semiconductors . Due to such a wide range of applicability, the synthesis of benzo[b]thiophene derivatives is expected to continue attracting intensive research .
Wirkmechanismus
Target of Action
Benzo[b]thiophen-5-amine is a heteroaromatic compound that has been used in the development of various drug candidates due to its biological and pharmacological properties Similar compounds have shown inhibitory activities against enzymes like pdk1 and ldha , and have also displayed high antibacterial activity against S. aureus .
Mode of Action
For instance, some derivatives of Benzo[b]thiophen-5-amine have shown to inhibit the activity of enzymes like PDK1 and LDHA , which play crucial roles in glucose metabolism and cancer cell proliferation .
Biochemical Pathways
Given its inhibitory activity against pdk1 and ldha , it can be inferred that the compound may affect pathways related to glucose metabolism and cell proliferation.
Pharmacokinetics
One study suggests that a compound with a similar structure has desirable drug-likeness and oral bioavailability characteristics .
Result of Action
Some derivatives of the compound have shown antiproliferative activities on cancer cell lines . They have also exhibited high antioxidant capacities , suggesting that they may have a protective effect against oxidative stress.
Biochemische Analyse
Biochemical Properties
Benzo[b]thiophen-5-amine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Benzo[b]thiophen-5-amine can act as a substrate or inhibitor of these enzymes, thereby influencing their activity and the overall metabolic pathways . Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of Benzo[b]thiophen-5-amine on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation . It influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In normal cells, Benzo[b]thiophen-5-amine can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes, thereby protecting cells from oxidative stress .
Molecular Mechanism
At the molecular level, Benzo[b]thiophen-5-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and subsequent cell death. Additionally, Benzo[b]thiophen-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[b]thiophen-5-amine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to Benzo[b]thiophen-5-amine has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression profiles . These temporal effects are important considerations for its use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of Benzo[b]thiophen-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects. These findings highlight the importance of dosage optimization for the safe and effective use of Benzo[b]thiophen-5-amine in therapeutic applications.
Metabolic Pathways
Benzo[b]thiophen-5-amine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . It can be metabolized to various reactive intermediates, which can interact with cellular macromolecules and influence metabolic flux. The compound also affects the levels of key metabolites, such as glutathione and reactive oxygen species, thereby modulating cellular redox balance . Understanding the metabolic pathways of Benzo[b]thiophen-5-amine is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Benzo[b]thiophen-5-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s localization and accumulation can influence its biological activity, as it may reach higher concentrations in target tissues, thereby enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of Benzo[b]thiophen-5-amine plays a critical role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals, affecting mitochondrial function and cellular energy metabolism . Understanding the subcellular localization of Benzo[b]thiophen-5-amine is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-benzothiophen-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYTANKWDPRDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302075 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20532-28-9 | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[b]thiophen-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

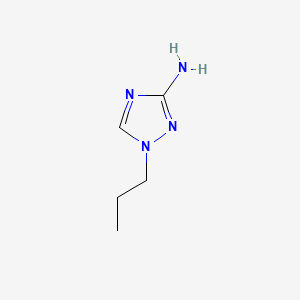


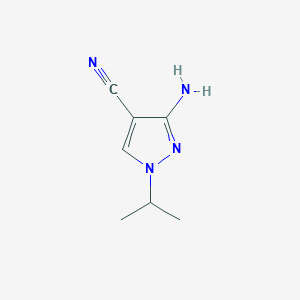
![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)
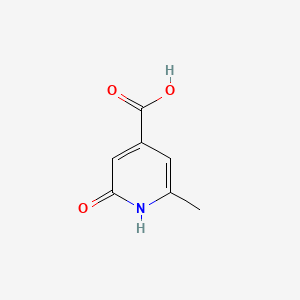

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)


